N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with significant potential in pharmaceutical applications. This compound features a unique combination of functional groups that contribute to its biological activity and chemical properties. The molecular formula is with a molecular weight of approximately 478.51 g/mol .
The synthesis of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide typically involves several steps:
These reactions often require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The synthesis can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the final product .
The molecular structure of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide can be represented using various structural formulas:
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
These representations highlight the complex arrangement of atoms within the molecule and its functional groups .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacological profile .
The mechanism of action for N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is primarily attributed to its interaction with specific biological targets:
These actions are supported by various in vitro studies demonstrating its efficacy against different cancer cell lines .
The physical properties of N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide include:
The chemical properties include:
These properties are essential for determining its suitability for various applications in research and pharmaceuticals .
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide has several potential applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: